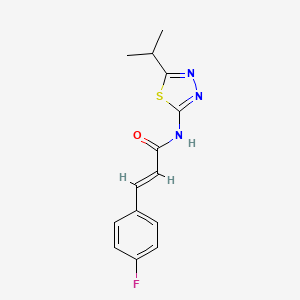

![molecular formula C14H20N4O2S B5507118 (1S*,5R*)-3-[(4-甲基-1,2,3-噻二唑-5-基)羰基]-6-丙基-3,6-二氮杂双环[3.2.2]壬烷-7-酮](/img/structure/B5507118.png)

(1S*,5R*)-3-[(4-甲基-1,2,3-噻二唑-5-基)羰基]-6-丙基-3,6-二氮杂双环[3.2.2]壬烷-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that are characterized by their complex bicyclic and tricyclic structures, incorporating elements like thiadiazole. These structures are of interest due to their potential biological activities and their utility in various chemical synthesis processes.

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions and the use of acetylating conditions to introduce thiadiazole moieties into bicyclic frameworks. For example, Rani et al. (2010) described the synthesis of 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazoline derivatives through cyclization of thiosemicarbazones under acetylating conditions, characterized by analytical and spectral studies (Rani, Ramachandran, & Kabilan, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through single-crystal X-ray diffraction data, revealing significant structural features such as bicyclic skeletons and the positioning of thiadiazole rings. Weber et al. (2001) analyzed the crystal structures of diazabicyclo[3.3.1]nonan derivatives, highlighting the molecular interactions and structural distortions due to axial repulsion (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives often explore the reactivity of the thiadiazole ring, such as nucleophilic addition reactions. Zhang et al. (2018) presented a synthesis method for 1,2,3-thiadiazoles via nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide under mild conditions, demonstrating the versatile reactivity of thiadiazole-containing compounds (Zhang, Sun, Liu, & Mo, 2018).

Physical Properties Analysis

Studies on similar compounds have shown that molecular aggregation and solvent effects can significantly influence the physical properties of thiadiazole derivatives. Matwijczuk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives, revealing how solvent type and concentration affect molecular aggregation and fluorescence properties (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their structural features, such as the presence of electron-withdrawing or donating groups. The synthesis and characterization of such compounds often explore their potential biological activities, which can be attributed to their chemical reactivity and interaction with biological targets. For instance, compounds with thiadiazole moieties have been investigated for their antimicrobial activities, demonstrating the importance of chemical structure in determining biological activity (Rani, Ramachandran, & Kabilan, 2010).

科学研究应用

抗癌潜力

含有噻二唑部分的化合物已被评估其抗癌活性。一项研究证明了新型噻唑和 1,3,4-噻二唑衍生物的合成,显示出对包括肝细胞癌 (HepG-2) 在内的各种癌细胞系有效的抗癌活性,表明有利于抗癌特性的构效关系 (Gomha 等人,2017 年).

分子聚集和光谱学

关于溶剂对类似噻二唑衍生物中分子聚集的影响的研究揭示了荧光发射光谱和圆二色性 (CD) 光谱的见解,表明与聚集过程有关。这表明在光学材料的开发和研究分子相互作用方面具有潜在的应用 (Matwijczuk 等人,2016 年).

抗菌和抗真菌活性

噻二唑衍生物对革兰氏阳性和革兰氏阴性菌均显示出不同的活性。特定的化合物表现出明显的抗菌作用,突显了噻二唑和类似化合物在开发新的抗菌剂方面的潜力 (Chehrouri 和 Othman,2021 年).

Sigma 受体配体和细胞毒活性

已合成含有类似结构元素的双环 sigma 受体配体,显示出对人肿瘤细胞系的高 σ1 受体亲和力和细胞毒活性。这表明此类结构与开发针对 sigma 受体的癌症治疗剂相关 (Geiger 等人,2007 年).

属性

IUPAC Name |

(1S,5R)-3-(4-methylthiadiazole-5-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-3-6-18-11-5-4-10(13(18)19)7-17(8-11)14(20)12-9(2)15-16-21-12/h10-11H,3-8H2,1-2H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJIFVOCCQHZDF-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C(N=NS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(N=NS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)